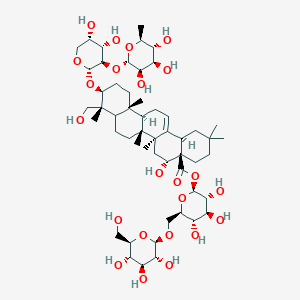
Medicago-saponin P(1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Medicago-saponin P(1), also known as Medicago-saponin P(1), is a useful research compound. Its molecular formula is C53H86O23 and its molecular weight is 1091.2 g/mol. The purity is usually 95%.
The exact mass of the compound Medicago-saponin P(1) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Saponins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Medicago-saponin P(1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Medicago-saponin P(1) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Medicago saponins, including P(1), exhibit a wide range of biological activities that make them valuable in pharmaceutical applications:
- Antitumor Activity : Medicago saponins have demonstrated significant cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit tumorigenesis by inducing apoptosis in cancer cells, making them potential candidates for cancer therapy .
- Antimicrobial Properties : The saponins exhibit strong antimicrobial activity against bacteria and fungi. Their ability to disrupt microbial membranes contributes to their effectiveness as natural preservatives and therapeutic agents .
- Anti-inflammatory Effects : Research has shown that Medicago saponins can modulate inflammatory responses, particularly by inhibiting the activation of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammation and immune response .
Agricultural Applications
The agricultural sector benefits significantly from the application of Medicago-saponin P(1):
- Nematicidal Properties : Saponins from Medicago species have been found to possess nematicidal activity against plant-parasitic nematodes such as Meloidogyne incognita. This property is particularly useful for developing sustainable pest management strategies in agriculture .
- Plant Growth Promotion : Certain saponins enhance plant growth by improving nutrient uptake and promoting root development. They can also provide protection against herbivores due to their bitter taste, thereby acting as natural pesticides .
Environmental Applications
Medicago-saponin P(1) also finds relevance in environmental science:
- Phytoremediation : The use of Medicago saponins in phytoremediation processes is being explored. Their ability to bind heavy metals and other pollutants can aid in soil decontamination efforts .
- Soil Health Improvement : Incorporating saponin-rich plant materials into the soil has been shown to improve soil health by enhancing microbial diversity and activity, which is essential for sustainable agricultural practices .
Case Study 1: Antitumor Activity
A study conducted on the cytotoxic effects of Medicago saponins revealed that specific concentrations could reduce cell viability in breast cancer cell lines by over 70%. This suggests a promising avenue for developing new anticancer drugs based on these natural compounds.
Case Study 2: Nematicidal Efficacy
In field trials, extracts from Medicago truncatula demonstrated over 90% efficacy in reducing nematode populations in tomato crops, showcasing their potential as biopesticides.
Data Summary Table
Eigenschaften
CAS-Nummer |
158511-57-0 |
|---|---|
Molekularformel |
C53H86O23 |
Molekulargewicht |
1091.2 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1 |
InChI-Schlüssel |
YUGFMRZWIRCERU-COSFQHNSSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)(C)C)C)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
Synonyme |
3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside medicago-saponin P(1) medicago-saponin P1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















